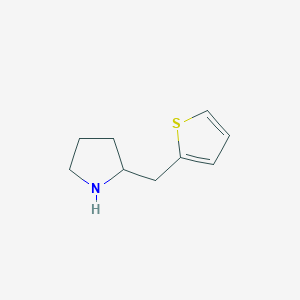

2-(Thiophen-2-ylmethyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NS |

|---|---|

Molecular Weight |

167.27 g/mol |

IUPAC Name |

2-(thiophen-2-ylmethyl)pyrrolidine |

InChI |

InChI=1S/C9H13NS/c1-3-8(10-5-1)7-9-4-2-6-11-9/h2,4,6,8,10H,1,3,5,7H2 |

InChI Key |

QESLZSQKJUJIJX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CC2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Thiophen 2 Ylmethyl Pyrrolidine and Its Analogues

Established Synthetic Pathways to the Pyrrolidine (B122466) Core

The pyrrolidine ring is a privileged structural motif found in numerous natural products and biologically active molecules. rsc.orgnih.gov Consequently, a variety of robust synthetic methods have been developed for its construction. These can be broadly categorized into cycloaddition reactions, reductive amination strategies, and hydroamination-based approaches.

Cycloaddition Reactions in Pyrrolidine Ring Formation

One of the most powerful and versatile methods for constructing the pyrrolidine skeleton is the [3+2] cycloaddition reaction, particularly involving azomethine ylides. nih.gov This reaction efficiently assembles the five-membered ring in a single step with high stereocontrol. rsc.orgingentaconnect.com

Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of α-amino acids with aldehydes or the thermal or catalytic ring-opening of aziridines. nih.gov These ylides then react with a dipolarophile (an alkene or alkyne) to form the pyrrolidine ring. The stereochemical outcome of the reaction can often be controlled through the use of chiral catalysts, leading to enantioenriched pyrrolidine derivatives. rsc.org

A common strategy involves the reaction of an α-amino ester like sarcosine (B1681465) with an aldehyde to generate an azomethine ylide, which then reacts with an electron-deficient alkene. nih.gov For example, the reaction between isatin, sarcosine, and a dipolarophile can produce complex spiro[indoline-3,2′-pyrrolidine] structures. nih.gov Glycine has also been used as a versatile starting material for generating azomethine ylides for the synthesis of polycyclic pyrrolidine-containing compounds. mdpi.comresearchgate.net

Table 1: Examples of [3+2] Cycloaddition for Pyrrolidine Synthesis

| Azomethine Ylide Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Glycine + Aldehyde | Maleimides | Decarboxylative [3+2] | Tetracyclic Pyrrolizidines | mdpi.com |

| Isatin + Sarcosine | Benzoimidazol-2-yl-3-phenylacrylonitriles | Refluxing Ethanol | Spiro[indoline-3,2′-pyrrolidines] | nih.gov |

| β-Lactam imines of α-amino ester | Nitrostyrenes | Silver Acetate / Triethylamine | Pyrrolidinyl β-lactams | nih.gov |

Reductive Amination Strategies for Pyrrolidine Synthesis

Reductive amination is a highly efficient and widely used method for forming amines, and it can be adapted for the synthesis of cyclic amines like pyrrolidine. nih.gov The strategy typically involves the intramolecular cyclization of a linear precursor containing both an amine and a carbonyl group, or the intermolecular reaction of a dicarbonyl compound with an amine source.

A classic approach is the reaction of a 1,4-dicarbonyl compound, such as succinaldehyde (B1195056) or its synthetic equivalents, with ammonia (B1221849) or a primary amine. The initial condensation forms a di-imine or an enamine-imine intermediate, which then undergoes intramolecular cyclization and subsequent reduction to yield the pyrrolidine ring. A more direct, one-pot procedure involves reacting a 1,4-diketone with an amine in the presence of a reducing agent. nih.gov

For instance, the iridium-catalyzed transfer hydrogenation of 1,4-diketones in the presence of anilines has been shown to produce N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov This method is attractive due to its operational simplicity and the use of water as a solvent. nih.gov Another example is the treatment of 4-oxopentanal (B105764) with ammonium (B1175870) chloride and a reducing agent like sodium cyanoborohydride (NaCNBH₃), which leads to the formation of a pyrrolidine structure. stackexchange.com

Table 2: Reductive Amination Approaches to Pyrrolidines

| Carbonyl Precursor | Amine Source | Reducing Agent / Catalyst | Product | Reference |

|---|---|---|---|---|

| 1,4-Diketones | Anilines | Iridium Catalyst / Formic Acid | N-Aryl-substituted Pyrrolidines | nih.gov |

| Levulinic Acid | Aromatic Amines | Phenylsilane / Co₂(CO)₈ | Pyrrolidines | organic-chemistry.org |

| 4-Oxopentanal | NH₄Cl | NaCNBH₃ | Substituted Pyrrolidine | stackexchange.com |

Hydroamination-Based Approaches to Pyrrolidine Rings

Intramolecular hydroamination, the addition of an N-H bond across an alkene, is an atom-economical method for constructing nitrogen-containing heterocycles, including pyrrolidines. researchgate.net This reaction can be catalyzed by a range of transition metals or Brønsted/Lewis acids. organic-chemistry.orgresearchgate.net

The process typically starts with an aminoalkene, a linear molecule containing both an amine and an alkene moiety separated by a suitable tether. In the presence of a catalyst, the amine adds across the double bond in a 5-exo-trig cyclization to form the pyrrolidine ring. Iron(III) salts have been reported as effective and sustainable catalysts for the intramolecular hydroamination of α-substituted amino alkenes, affording trans-2,5-disubstituted pyrrolidines with high diastereoselectivity. csic.esthieme-connect.de

Gold and palladium catalysts are also effective in promoting intramolecular hydroamination to furnish pyrrolidines. thieme-connect.de More recently, organocatalytic approaches have been developed. For example, a cascade reaction combining an asymmetric nitro-Mannich reaction with a gold-catalyzed allene (B1206475) hydroamination provides access to highly substituted pyrrolidines with excellent enantioselectivity. nih.gov Chiral Brønsted acids have also been employed to catalyze the enantioselective hydroamination of alkenes, yielding chiral pyrrolidines that contain challenging quaternary stereocenters. chemrxiv.org

Installation of the Thiophen-2-ylmethyl Moiety

Once the pyrrolidine core is established, or as part of a convergent strategy, the thiophen-2-ylmethyl group must be introduced. The primary methods for achieving this are direct alkylation of a pre-formed pyrrolidine ring or the use of cross-coupling reactions to form the key C-C bond.

Direct Alkylation Methodologies

Direct alkylation is a straightforward approach that involves the reaction of a nucleophilic pyrrolidine with an electrophilic thiophene-containing reagent. The most common electrophile for this purpose is 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene, which can be prepared from thiophene (B33073) via chloromethylation. google.com

The nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing the halide from the thiophene reagent to form the C-N bond, resulting in N-(thiophen-2-ylmethyl)pyrrolidine. Alternatively, if the target is C-alkylation to form 2-(thiophen-2-ylmethyl)pyrrolidine, the strategy involves generating a nucleophilic carbon center on the pyrrolidine ring. This can be achieved by deprotonating the α-carbon of an N-protected pyrrolidine derivative (such as N-Boc-pyrrolidine) using a strong base, followed by quenching the resulting anion with 2-(chloromethyl)thiophene. A similar alkylation approach has been used in the synthesis of the drug Daclatasvir, where N-protected proline is alkylated. nih.gov

Cross-Coupling Strategies for Thiophene Attachment

Modern cross-coupling reactions offer powerful and versatile tools for forming carbon-carbon bonds. youtube.comyoutube.com These reactions, typically catalyzed by palladium or other transition metals, can be used to connect a thiophene ring to a pyrrolidine ring. youtube.com

Several strategies can be envisioned:

Suzuki Coupling: A boronic acid or ester derivative of either thiophene (e.g., thiophene-2-boronic acid) could be coupled with a pyrrolidine bearing a halide or triflate at the 2-position. youtube.com

Stille Coupling: An organotin derivative of thiophene could be coupled with an electrophilic pyrrolidine partner. youtube.com

Negishi Coupling: An organozinc reagent derived from thiophene could be used in a palladium-catalyzed reaction with a halogenated pyrrolidine. youtube.com

Buchwald-Hartwig Amination: While this forms a C-N bond, it could be used to synthesize N-substituted analogues by coupling a halogenated thiophene with pyrrolidine. youtube.com

A computational study on the nucleophilic aromatic substitution (SNAr) of substituted 2-methoxythiophenes with pyrrolidine provides insight into the reactivity and mechanism of such couplings, highlighting that the reaction proceeds via a stepwise pathway. nih.gov This suggests that direct coupling of pyrrolidine with an activated thiophene derivative is a viable synthetic route.

Table 3: Compound Names Mentioned in this Article

| Compound Name | Chemical Formula | Structure |

|---|---|---|

| This compound | C₉H₁₃NS | Thiophene ring attached via a methylene (B1212753) bridge to the 2-position of a pyrrolidine ring. |

| Pyrrolidine | C₄H₉N | Saturated five-membered nitrogen-containing heterocycle. |

| Thiophene | C₄H₄S | Five-membered aromatic heterocycle containing a sulfur atom. |

| Glycine | C₂H₅NO₂ | The simplest proteinogenic amino acid. |

| Sarcosine | C₃H₇NO₂ | N-methylglycine. |

| Isatin | C₈H₅NO₂ | An indole (B1671886) derivative. |

| 2-(Chloromethyl)thiophene | C₅H₅ClS | A thiophene ring with a chloromethyl group at the 2-position. |

| Succinaldehyde | C₄H₆O₂ | A 1,4-dialdehyde. |

| N-Boc-pyrrolidine | C₉H₁₇NO₂ | Pyrrolidine with its nitrogen protected by a tert-butyloxycarbonyl group. |

Multi-Component Reactions for Integrated Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules like this compound from simple starting materials in a single step. These reactions are characterized by high atom economy and procedural simplicity, making them highly desirable in modern organic synthesis.

A notable example that showcases a pathway toward analogues of this compound is the one-pot synthesis of 1,5-substituted pyrrolidin-2-ones. A study detailed the synthesis of 1-(2-Bromo-4-methylphenyl)-5-(thiophen-2-yl)pyrrolidin-2-one through a four-step sequence conducted in a single reaction vessel. nih.gov The process starts with the nickel perchlorate-catalyzed reaction of dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate with an aniline (B41778) derivative. This is followed by in situ lactamization and dealkoxycarbonylation to yield the desired pyrrolidinone. nih.gov This method demonstrates the potential of MCRs to rapidly assemble the core structure of thiophene-containing pyrrolidines.

Another relevant MCR is the copper-catalyzed three-component reaction of α-diazoketones, nitroalkenes, and amines, which leads to the formation of polysubstituted pyrroles. nih.gov While this reaction yields pyrroles, the underlying principles of cascade reactions involving N-H insertion and [3+2] cycloaddition of azomethine ylides could be adapted for the synthesis of saturated pyrrolidine rings with appropriate modifications to the starting materials and reaction conditions. nih.gov

The following table summarizes a representative one-pot synthesis of a thiophene-substituted pyrrolidinone, an analogue of the target compound.

Table 1: One-Pot Synthesis of 1-(2-Bromo-4-methylphenyl)-5-(thiophen-2-yl)pyrrolidin-2-one nih.gov

| Starting Materials | Reagents and Conditions | Product | Yield |

| Dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate | 1. 2-Bromo-4-methylaniline, Ni(ClO4)2·6H2O, DCE2. Acetic acid, Toluene (reflux)3. NaOH, Ethanol, Water | 1-(2-Bromo-4-methylphenyl)-5-(thiophen-2-yl)pyrrolidin-2-one | 58% |

Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of paramount importance to access enantiomerically pure forms of the compound.

Asymmetric catalysis provides an elegant and efficient way to introduce chirality during the formation of the pyrrolidine ring. Various catalytic systems have been developed for the enantioselective synthesis of pyrrolidine derivatives. An enantioselective [3+2] cycloaddition of heteroatom-substituted alkenes with α-substituted isocyanoacetates, for instance, has been shown to produce pyrrolidine derivatives with excellent reactivity and enantioselectivity. rsc.org This methodology could be applied to the synthesis of this compound by employing a thiophene-containing alkene.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of highly substituted pyrrolidines. For example, a cascade reaction between N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone, catalyzed by a cinchonidine-derived bifunctional amino-squaramide, yields highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position in high enantio- and diastereoselectivities. rsc.org The principles of this catalytic activation could be extended to substrates leading to this compound.

The use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. The auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereoselective formation of the desired product, and is subsequently removed. thieme-connect.com

A versatile method for the diastereoselective synthesis of 2-substituted pyrrolidines involves the reductive cyclization of γ-chlorinated N-tert-butanesulfinyl ketimines. google.com The tert-butanesulfinyl group acts as a chiral auxiliary, inducing high diastereoselectivity in a single step. The choice of reducing agent allows for the selective formation of either diastereomer of the 2-substituted pyrrolidine. google.com This approach could be readily adapted for the synthesis of enantiomerically pure this compound by starting with the appropriate γ-chloro-N-tert-butanesulfinyl ketimine bearing a thiophen-2-ylmethyl group.

The following table illustrates the diastereoselective synthesis of 2-substituted pyrrolidines using a chiral auxiliary.

Table 2: Diastereoselective Reductive Cyclization using a Chiral Auxiliary google.com

| Starting Material | Reducing Agent | Product Diastereomer Ratio |

| (Ss)-γ-chloro-N-tert-butanesulfinyl ketimine | LiBHEt3 | 99:1 |

| (Ss)-γ-chloro-N-tert-butanesulfinyl ketimine | DIBAL-H | 1:99 |

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of enantiopure compounds under mild reaction conditions. A groundbreaking enzymatic platform has been developed for the construction of chiral pyrrolidines via an intramolecular C(sp³)–H amination of organic azides. nih.govacs.org

This method utilizes an engineered cytochrome P411 enzyme that can catalyze the insertion of an alkyl nitrene into a C(sp³)–H bond to form the pyrrolidine ring with good enantioselectivity and catalytic efficiency. nih.govacs.org By designing a suitable azide (B81097) precursor containing a thiophene moiety, this biocatalytic approach could provide a direct and environmentally friendly route to enantiomerically enriched this compound. The directed evolution of these enzymes allows for the optimization of their activity and selectivity for specific substrates. nih.govacs.org

Table 3: Enzymatic Synthesis of Chiral Pyrrolidines nih.gov

| Substrate | Enzyme Variant | Product Configuration | Yield | Enantiomeric Ratio (er) |

| (4-azidobutyl)benzene | P411-PYS-5151 | R-pyrrolidine | 74% | 91:9 |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. The application of these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes.

The elimination or replacement of hazardous organic solvents is a key aspect of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation, can significantly reduce waste and energy consumption. While a direct solvent-free synthesis of this compound has not been extensively reported, related methodologies for other heterocyclic compounds demonstrate the feasibility of this approach.

For example, the synthesis of 2,4-disubstituted quinolines has been achieved using a heterogeneous Hβ zeolite catalyst under solvent-free conditions. acs.org Similarly, microwave-assisted synthesis has been successfully employed for the rapid and efficient preparation of various pyrrole (B145914) and pyrrolidine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. sciensage.infonih.govdavidpublisher.comrsc.org These techniques could be adapted to the synthesis of this compound by reacting appropriate thiophene-containing precursors under solvent-free or microwave-assisted conditions.

The following table provides examples of green synthetic approaches for related heterocyclic compounds.

Table 4: Examples of Green Synthetic Methodologies

| Reaction Type | Catalyst/Conditions | Product Class | Reference |

| Heterogeneous Catalytic Cyclization | Hβ zeolite, solvent-free | 2,4-Disubstituted quinolines | acs.org |

| Microwave-Assisted Synthesis | Neutral alumina, microwave | Bis-heterocyclic chalcones | sciensage.info |

| Microwave-Assisted Multi-component Reaction | Molecular iodine, microwave | Imidazo[1,2-a]pyridines | rsc.org |

Catalytic Methods for Reduced Waste Generation

The use of catalytic methods is a cornerstone of sustainable chemistry, as they significantly reduce waste by replacing stoichiometric reagents with small amounts of a catalyst that can be recycled or used in very low concentrations. For the synthesis of this compound and its analogues, several catalytic approaches have been developed that offer substantial advantages over classical methods in terms of waste reduction.

Palladium-Catalyzed Carboamination: As mentioned, palladium-catalyzed intramolecular carboamination of alkenylamines provides a direct route to 2-substituted pyrrolidines. nih.gov This method avoids the use of strong reducing agents and the associated metal waste. The catalyst, typically a palladium complex with a chiral ligand for enantioselective synthesis, is used in small quantities (e.g., 1-5 mol%).

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts have shown promise in the synthesis of polysubstituted pyrrolidines. youtube.com While a direct application to this compound is not extensively documented, related ruthenium-catalyzed reactions, such as the synthesis of pyrroles from enamides and diazo compounds, highlight the potential for developing atom-economical and low-waste routes.

Iridium-Catalyzed Reactions: Iridium catalysts are particularly effective in the generation of azomethine ylides from amides for subsequent [3+2] cycloaddition reactions. chemrxiv.orgnih.govresearchgate.net This strategy is highly convergent and atom-economical. For the synthesis of this compound, an iridium-catalyzed reductive coupling of a suitable thiophene-containing amide could be envisioned, generating the pyrrolidine ring with high efficiency and minimal waste.

| Catalytic Method | Catalyst System | Key Advantages in Waste Reduction | Reference |

|---|---|---|---|

| Palladium-Catalyzed Carboamination | Pd(dba)₂ / Chiral phosphine (B1218219) ligand | Avoids stoichiometric metal hydrides; high atom economy. | nih.gov |

| Ruthenium-Catalyzed Cycloadditions | [RuCl₂(p-cymene)]₂ | Enables convergent synthesis from simple precursors, reducing the number of steps and overall waste. | youtube.com |

| Iridium-Catalyzed Reductive Cycloaddition | [IrCl(CO)(PPh₃)₂] (Vaska's complex) | High atom economy through [3+2] cycloaddition; avoids pre-functionalization of starting materials. | chemrxiv.orgnih.govresearchgate.net |

Chemical Reactivity and Transformation Studies of 2 Thiophen 2 Ylmethyl Pyrrolidine

Reactivity at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring of 2-(thiophen-2-ylmethyl)pyrrolidine is a key site for chemical modifications. As a secondary amine, it exhibits characteristic nucleophilicity, allowing for the straightforward introduction of various substituents.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the pyrrolidine nitrogen makes it a potent nucleophile, readily participating in N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the pyrrolidine nitrogen with an alkyl halide or another suitable alkylating agent. This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. The reaction conditions for N-alkylation can be tuned, and palladium-catalyzed reductive N-alkylation represents a mild and efficient method for this transformation. rsc.org For instance, the reaction of a pyrrolidine derivative with a carbonyl compound in the presence of a palladium catalyst can yield N-alkylated products. rsc.org

N-Acylation is the process of introducing an acyl group (-C(O)R) onto the pyrrolidine nitrogen. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride. rsc.org These reactions are generally high-yielding and lead to the formation of stable amide derivatives. The use of N-acylbenzotriazoles in the presence of Lewis acids like TiCl₄ or ZnBr₂ also provides an effective method for acylating heterocyclic compounds. core.ac.uk

A summary of representative N-alkylation and N-acylation reactions is presented below.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-2-(thiophen-2-ylmethyl)pyrrolidine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acyl-2-(thiophen-2-ylmethyl)pyrrolidine |

| Reductive N-Alkylation | Aldehyde/Ketone + Reducing Agent | N-Alkyl-2-(thiophen-2-ylmethyl)pyrrolidine |

Formation of N-Substituted Derivatives

The ability to perform N-alkylation and N-acylation allows for the synthesis of a wide array of N-substituted derivatives of this compound. These modifications can significantly alter the molecule's physical, chemical, and biological properties. For example, the introduction of different functional groups on the nitrogen can influence the compound's lipophilicity, polarity, and potential for intermolecular interactions.

The synthesis of these derivatives is often straightforward, relying on standard organic chemistry transformations. The choice of solvent and catalyst can be crucial in controlling the regioselectivity of these reactions, particularly in more complex systems. acs.org The development of one-pot synthesis methods, combining multiple reaction steps, has further streamlined the production of diverse N-substituted pyrrolidines. rsc.org

Transformations of the Thiophene (B33073) Ring

The thiophene ring in this compound is an aromatic system that can undergo several types of transformations, including electrophilic substitution, metalation, and oxidation.

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring is more reactive towards electrophilic aromatic substitution than benzene (B151609). The substitution pattern is directed by the existing substituent, in this case, the 2-(pyrrolidin-2-ylmethyl) group. This alkyl group is an activating, ortho-, para-director. Since the substituent is at the 2-position, electrophilic substitution is expected to occur predominantly at the 5-position (ortho) and to a lesser extent at the 3-position (meta).

The mechanism of electrophilic aromatic substitution on thiophene, similar to benzene, involves a two-step process: formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. uci.edu Common electrophilic substitution reactions for thiophenes include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. core.ac.ukuci.edu

| Reaction | Reagent | Expected Major Product Position |

| Bromination | Br₂/FeBr₃ | 5-bromo-2-(thiophen-2-ylmethyl)pyrrolidine |

| Nitration | HNO₃/H₂SO₄ | 5-nitro-2-(thiophen-2-ylmethyl)pyrrolidine |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-acyl-2-(thiophen-2-ylmethyl)pyrrolidine |

Functionalization via Metalation (e.g., Lithiation)

Metalation, particularly lithiation, is a powerful tool for functionalizing the thiophene ring. The reaction of thiophene with a strong base, such as butyllithium (B86547) (BuLi), results in the deprotonation of the most acidic proton, which is at the 2-position. wikipedia.org In the case of this compound, the 2-position is already substituted, so lithiation is expected to occur at the next most acidic position, the 5-position.

The resulting 5-lithio-2-(thiophen-2-ylmethyl)pyrrolidine is a potent nucleophile that can react with a wide range of electrophiles. This allows for the introduction of various functional groups, such as carboxyl, alkyl, or silyl (B83357) groups, onto the thiophene ring. wikipedia.orgrsc.org The choice of solvent and the presence of complexing agents can influence the regioselectivity and reactivity of the lithiated intermediate. rsc.org Asymmetric synthesis of 2-substituted pyrrolidines can be achieved through methods like (-)-sparteine (B7772259) mediated enantioselective lithiation of N-Boc-pyrrolidine. google.com

Oxidation Reactions of the Thiophene Moiety

The sulfur atom in the thiophene ring can be oxidized to form a thiophene-S-oxide or a thiophene-S,S-dioxide (sulfone). wikipedia.orgnih.gov The oxidation of thiophenes can be achieved using various oxidizing agents, such as hydrogen peroxide or peracids like meta-chloroperoxybenzoic acid (mCPBA). nih.govresearchgate.net

Thiophene-S-oxides are often unstable and can act as intermediates that undergo further reactions, such as Diels-Alder-type dimerizations. wikipedia.orgnih.gov The stability of the S-oxide can be influenced by the presence of bulky substituents on the thiophene ring. nih.gov The oxidation of the thiophene ring is a metabolically important reaction for many thiophene-containing drugs, as it can lead to the formation of reactive metabolites. nih.govacs.org The oxidation can proceed through different pathways, leading to either the S-oxide or a thiophene epoxide, which can then rearrange. wikipedia.orgnih.gov

Reactions Involving the Methylene (B1212753) Bridge

The methylene bridge in this compound is situated at a benzylic-like position, activated by the adjacent thiophene ring. This positioning makes the C-H bonds of the methylene group susceptible to a variety of functionalization reactions.

The benzylic position is a prime site for radical and anionic reactions, as well as for oxidation. The thiophene ring, being an electron-rich aromatic system, can stabilize an adjacent radical or anion, facilitating the abstraction of a hydrogen atom or a proton from the methylene bridge.

Research on analogous systems, such as the functionalization of methylpyridines, demonstrates that benzylic C-H bonds can be targeted for various transformations. researchgate.net While direct studies on this compound are limited, the principles of benzylic C-H functionalization can be applied. For instance, reactions involving radical initiators or strong bases could lead to the introduction of a range of functional groups at this position.

Potential functionalization reactions at the benzylic position include:

Oxidation: Oxidation of the methylene bridge could lead to the formation of a ketone, 2-(thiophen-2-ylcarbonyl)pyrrolidine. This transformation can typically be achieved using common oxidizing agents.

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS), could introduce a halogen atom at the benzylic position, which can then serve as a handle for further nucleophilic substitution reactions.

Alkylation and Arylation: Deprotonation of the benzylic position with a strong base would generate a carbanion that can react with various electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to form new carbon-carbon bonds.

Table 1: Potential Functionalization Reactions at the Benzylic Position

| Reaction Type | Reagents and Conditions (Illustrative) | Expected Product |

| Oxidation | KMnO4 or CrO3 | 2-(Thiophen-2-ylcarbonyl)pyrrolidine |

| Bromination | N-Bromosuccinimide (NBS), light/heat | 2-(Bromo(thiophen-2-yl)methyl)pyrrolidine |

| Alkylation | 1. Strong base (e.g., n-BuLi) 2. Alkyl halide (R-X) | 2-(1-(Thiophen-2-yl)alkyl)pyrrolidine |

Ring-Opening and Rearrangement Pathways of Pyrrolidine and Thiophene Rings

Both the pyrrolidine and thiophene rings are generally stable, but under specific conditions, they can undergo ring-opening or rearrangement reactions.

The pyrrolidine ring, a saturated heterocycle, is relatively inert to ring-opening. However, strategic functionalization can facilitate such transformations. For instance, the introduction of carbonyl groups on the pyrrolidine ring, as seen in pyrrolidine-2,3-diones, can make the ring susceptible to nucleophilic attack and subsequent ring cleavage. mdpi.com

The thiophene ring, while aromatic, can also be induced to open. This can occur through various mechanisms, including reductive or oxidative pathways, or through reactions with strong nucleophiles or electrophiles that disrupt the aromaticity. For example, the reaction of certain thiophene derivatives with nitrobutadienes can lead to ring opening. researchgate.net

In the context of this compound, ring-opening would likely require harsh reaction conditions or specific reagents that target the inherent stability of the heterocyclic rings. For instance, desulfurization of the thiophene ring using Raney nickel would lead to the opening of the thiophene ring and the formation of a saturated alkyl chain attached to the pyrrolidine.

Recent studies have also explored the ring contraction of pyridines to form pyrrolidines, highlighting the possibility of skeletal rearrangements in heterocyclic systems. nih.gov While not a direct reaction of this compound, it underscores the potential for complex transformations in related structures.

Table 2: Potential Ring-Opening Reactions

| Ring | Reagents and Conditions (Illustrative) | Expected Product Type |

| Thiophene | Raney Nickel, H2 | Pyrrolidine with an n-pentyl side chain |

| Pyrrolidine | (Requires prior functionalization) e.g., N-acylation followed by reductive cleavage | Amino-alcohol or related structures |

It is important to note that the reactivity described is largely based on the known chemistry of the individual components of this compound and related heterocyclic systems. Specific experimental studies on this compound are needed to fully elucidate its chemical behavior and the viability of these potential transformation pathways.

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Exploration

Synthesis of Pyrrolidine (B122466) Ring-Substituted Analogues

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common feature in many natural products and approved drugs. nih.gov Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which can significantly impact binding to biological targets. acs.org Substituents on the pyrrolidine ring can influence the molecule's basicity, lipophilicity, and conformational preferences. acs.org

Synthetic approaches to pyrrolidine ring-substituted analogues often begin with optically pure precursors like proline or 4-hydroxyproline. nih.gov For instance, a methyl group can be introduced at the C2 position of the pyrrolidine ring to create compounds like 2-methyl-2-[(thiophen-2-yl)methyl]pyrrolidine. mdpi.com Another common strategy is the [3+2] dipolar cycloaddition reaction between azomethine ylides and substituted alkenes, which allows for the construction of highly functionalized pyrrolidine rings. nih.govnih.gov Furthermore, existing pyrrolidine rings can be modified. For example, a library of novel 2-arylpyrrolidine-1-carboxamides was synthesized through a modular approach involving the intramolecular cyclization of N-(4,4-diethoxybutyl)ureas, followed by a Mannich-type reaction with various nucleophiles. nih.gov

SAR studies on related scaffolds have highlighted the importance of pyrrolidine substitution. In a series of N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to the pyrrolidine amide structure were explored. ntnu.nomdpi.com Similarly, research on thieno[2,3-d]pyrimidine-based EGFR kinase inhibitors showed that the stereochemistry of a phenyl substituent on the pyrrolidine ring had a significant impact on activity, with the (R)-enantiomer showing markedly higher potency. ntnu.no

Table 1: Examples of Pyrrolidine Ring Modifications and SAR Insights

| Modification | Synthetic Strategy | Key SAR Finding | Reference(s) |

|---|---|---|---|

| Methylation at C2 | Likely involves multi-step synthesis starting from pyrrolidine derivatives. | Creates a chiral center, potentially leading to stereospecific interactions with biological targets. | mdpi.com |

| Arylation at C2 | Palladium-catalyzed α-arylation of Boc-protected pyrrolidine. | The stereochemistry of the aryl group can dramatically affect biological activity. | ntnu.no |

| Carboxamide at N1 | Intramolecular cyclization/Mannich-type reaction of N-(4,4-diethoxybutyl)ureas. | Allows for the introduction of diverse substituents, leading to compounds with potential anticancer activity. | nih.gov |

Synthesis of Thiophene (B33073) Ring-Substituted Analogues

The thiophene ring is a key pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for a phenyl ring to improve physicochemical properties and metabolic stability. cambridgemedchemconsulting.com The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. cambridgemedchemconsulting.com The thiophene ring readily undergoes electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents. cambridgemedchemconsulting.com

Synthetic strategies for modifying the thiophene ring are well-established. Common methods include Friedel-Crafts reactions, halogenation, and sulfonation. cambridgemedchemconsulting.com Metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are also powerful tools for introducing aryl or alkyl groups onto the thiophene ring. mdpi.com For example, 5-aryl-2-acetylthiophenes can be prepared from β-chloroacroleins (derived from a Vilsmeier-Haack reaction) followed by cyclization with chloroacetone. taylorandfrancis.com These acetylthiophenes can then serve as intermediates for further functionalization.

SAR studies have shown that the nature and position of substituents on the thiophene ring are critical for activity. For instance, in a series of thiophene-2-carboxamide derivatives, the presence of an amino group at the C3 position led to more potent antioxidant and antibacterial activity compared to hydroxyl or methyl groups. mdpi.com In another study, the replacement of a naphthyl ring with a thiophene ring was found to modulate activity against protein tyrosine phosphatase 1B (PTP1B). cambridgemedchemconsulting.com

Table 2: Examples of Thiophene Ring Modifications and SAR Insights

| Modification | Synthetic Strategy | Key SAR Finding | Reference(s) |

|---|---|---|---|

| Aryl group at C5 | Vilsmeier-Haack reaction followed by cyclization. | Serves as a versatile intermediate for creating a variety of thiophene derivatives. | taylorandfrancis.com |

| Amino, Hydroxyl, or Methyl group at C3 | Cyclization of precursors like ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate with N-(4-acetylphenyl)-2-chloroacetamide. | The amino group conferred the highest antioxidant and antibacterial activity compared to hydroxyl or methyl groups. | mdpi.com |

| Halogenation | Direct electrophilic halogenation. | The introduction of lipophilic groups like iodine at position C5 can enhance hydrophobic interactions with target proteins. | cambridgemedchemconsulting.com |

Modification of the Methylene (B1212753) Bridge

Strategies for modifying the methylene bridge include homologation (inserting additional methylene groups to create an ethylene (B1197577) or propylene (B89431) linker), rigidification (e.g., incorporating the bridge into a larger ring system), or bioisosteric replacement. A bioisostere is a chemical substituent with similar physical or chemical properties that can impart different biological properties to the parent compound. mdpi.com For example, the methylene bridge could be replaced with a carbonyl group (C=O) or a halomethylene group (e.g., -CHF- or -CF2-). nih.gov The insertion of a methylene bridge between a piperazine (B1678402) and an aromatic ring has been explored to modify the properties of certain enzyme inhibitors. nih.gov In other cases, replacing a methylene group with a cyclopropane (B1198618) ring has been shown to improve potency and reduce metabolism by stabilizing the bioactive conformation. nih.gov

In a study of tubulin polymerization inhibitors, replacing a carbonyl bridge with a methylene bridge was found to be well-tolerated and, in some cases, improved biological potency. nih.gov Conversely, in a series of HIV-1 non-nucleoside reverse transcriptase inhibitors, a hydroxymethylene linker (-CH(OH)-) was identified as a key feature, and its subsequent replacement with a halomethylene linker (-CHF- or -CHCl-) led to analogues with significantly improved metabolic stability and pharmacokinetic profiles. cambridgemedchemconsulting.com These examples demonstrate that even subtle changes to the linker can have profound effects on a compound's properties.

Conjugation of 2-(Thiophen-2-ylmethyl)pyrrolidine with Other Molecular Scaffolds

Creating hybrid molecules by conjugating the core scaffold with other pharmacophores is a powerful strategy to develop compounds with novel or enhanced biological activities. This can be achieved by forming simple covalent linkages like esters and amides or by creating more complex hybrid structures.

The secondary amine of the pyrrolidine ring is a prime site for derivatization to form amides. This can be achieved by reacting this compound with an activated carboxylic acid, such as an acyl chloride, or by using standard peptide coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). ntnu.no Alternatively, a carboxylic acid functional group can be introduced elsewhere in the molecule, for example, on the pyrrolidine ring as in (2S)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide, which can then be coupled with various amines or alcohols. nih.gov

The synthesis of pyrrolidine amide derivatives has been extensively studied for various therapeutic targets. ntnu.nomdpi.com For example, a series of pyrrolidine amides were synthesized and evaluated as NAAA inhibitors, with SAR studies revealing that small, lipophilic substituents on a terminal phenyl group were optimal for potency. ntnu.nomdpi.com The synthesis of ester derivatives follows similar principles, typically involving the condensation of a carboxylic acid with an alcohol.

Hybrid molecules are designed to interact with multiple biological targets or with different sites on a single target. The this compound scaffold can be linked to other biologically active moieties to create such hybrids. For instance, a 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide was used as a starting material to synthesize a new series of pyrazole (B372694) and bipyridine derivatives, some of which showed promising cytotoxic effects against breast cancer cells. nih.gov Another approach involves multicomponent reactions, such as the [3+2] cycloaddition, to generate complex structures like spirooxindolopyrrolidine-linked 1,2,3-triazole analogues. nih.gov These reactions offer a highly efficient way to build molecular complexity and explore novel chemical space. The design of dual inhibitors, such as those targeting Hsp90 and HDAC6, has involved linking scaffolds via (hetero)aryl spacers, sometimes including a flexible methylene bridge to orient the functional groups correctly within the binding sites. acs.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine |

| (2S)-N-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxamide |

| 2-(3-Cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide |

| 5-Aryl-2-acetylthiophene |

Computational and Theoretical Investigations of 2 Thiophen 2 Ylmethyl Pyrrolidine

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular geometry, and the energies of different conformations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For 2-(Thiophen-2-ylmethyl)pyrrolidine, DFT calculations would be employed to determine its optimized molecular geometry, which is the lowest energy arrangement of its atoms. These calculations can predict bond lengths, bond angles, and dihedral angles.

For instance, DFT studies on other thiophene (B33073) derivatives have successfully correlated calculated geometric parameters with experimental data from X-ray diffraction. nih.govresearchgate.net A typical DFT study on this compound would utilize a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance of accuracy and computational cost. nih.govresearchgate.net The results would reveal the preferred spatial orientation of the thiophene ring relative to the pyrrolidine (B122466) ring.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| Total Energy | (e.g., -X Hartrees) | Thermodynamic stability |

| Dipole Moment | (e.g., Y Debye) | Molecular polarity |

| HOMO Energy | (e.g., -Z eV) | Ionization potential, electron-donating ability |

| LUMO Energy | (e.g., -W eV) | Electron affinity, electron-accepting ability |

| HOMO-LUMO Gap | (e.g., ΔE eV) | Chemical reactivity and kinetic stability |

Note: The values in this table are hypothetical and serve as an example of what a DFT study would report.

Molecular Orbital Analysis

A key output of DFT calculations is the description of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting chemical reactivity.

HOMO: The HOMO represents the orbital from which an electron is most likely to be donated. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom of the pyrrolidine ring, indicating these are the primary sites for electrophilic attack.

LUMO: The LUMO is the orbital that is most likely to accept electrons. Its location indicates the sites susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. jchps.com Studies on other thiophene derivatives have used the HOMO-LUMO gap to understand charge transfer within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is another technique that would be applied to study charge delocalization and hyperconjugative interactions between the thiophene and pyrrolidine rings, providing deeper insight into the molecule's stability. nih.gov

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict how a molecule will behave in a chemical reaction, identifying the most likely pathways and the energy barriers involved.

Transition State Analysis for Key Transformations

For any chemical transformation involving this compound, such as N-alkylation or reactions at the thiophene ring, computational methods can identify the transition state (TS). The TS is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.

A computational study on the nucleophilic aromatic substitution (SNAr) of thiophenes with pyrrolidine, for example, used DFT to calculate the Gibbs free energy barriers for different pathways. nih.gov This analysis revealed that the reaction proceeds through a stepwise mechanism and that a second molecule of pyrrolidine acts as a catalyst for proton transfer, lowering the energy barrier. nih.gov A similar approach for this compound would involve locating the transition state structures for potential reactions and calculating their activation energies to predict the most favorable reaction conditions.

Reaction Pathway Elucidation

By mapping the energy changes as reactants are converted to products, computational chemistry can elucidate the entire reaction pathway. This involves identifying not only the reactants, products, and transition states but also any intermediate species. For example, in the reaction of pyrrolidine with substituted thiophenes, a zwitterionic intermediate is formed. nih.gov

For this compound, theoretical investigations could explore various reaction types, such as electrophilic substitution on the thiophene ring. Calculations would determine whether substitution is more likely to occur at the C3, C4, or C5 position by comparing the activation energies for each pathway. These predictions are valuable for guiding synthetic efforts to create new derivatives.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations typically focus on a single, optimized structure, a molecule like this compound is flexible and can adopt multiple conformations in solution. Molecular dynamics (MD) simulations are used to explore this conformational landscape over time. nih.gov

MD simulations model the movements of atoms by applying the principles of classical mechanics. An MD study on this compound would involve placing the molecule in a simulated box of solvent molecules and calculating the forces between all atoms over a series of very small time steps. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior.

This analysis would reveal the most populated conformations and the energy barriers for converting between them. For example, the simulation would show the range of motion of the thiophene ring relative to the pyrrolidine ring, governed by the rotation around the connecting methylene (B1212753) bridge. Understanding the conformational preferences is crucial as different conformations can exhibit different biological activities or reactivities. In drug discovery, MD simulations are routinely used to study how a ligand adapts its shape to fit into a protein's binding site. cnrs.fr

In Silico Screening and Virtual Ligand Design Principles (excluding binding affinity calculations for clinical targets)

Computational and theoretical investigations play a pivotal role in modern drug discovery and development by streamlining the identification and optimization of novel therapeutic agents. For scaffolds like this compound, which combines the aromatic thiophene ring with the saturated pyrrolidine moiety, in silico methods are invaluable for exploring the potential chemical space and designing analogues with desired properties. These computational strategies allow for the rapid screening of large virtual libraries and the rational design of new molecules, saving significant time and resources compared to traditional empirical methods. The focus of these investigations is often on understanding the structural features required for molecular interactions and guiding synthetic efforts toward promising candidates.

Ligand-Based and Structure-Based Computational Approaches

Computational drug design is broadly categorized into ligand-based and structure-based approaches. The choice between them often depends on the availability of structural information for the biological target of interest.

Structure-Based Computational Approaches: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based methods can be employed. These techniques utilize the target's structural information to design or identify molecules that can bind to it with high affinity and specificity.

Virtual Fragment Screening: This approach involves computationally screening a library of small chemical fragments to identify those that can bind to specific sites on the target macromolecule. In a study aimed at discovering inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a valuable target in inflammation and cancer therapy, a virtual fragment screening of aromatic bromides was conducted. nih.gov This screening identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing more potent inhibitors, demonstrating the utility of the thiophene scaffold in interacting with this specific target. nih.gov

Molecular Docking: This is one of the most common structure-based methods, involving the prediction of the preferred orientation of a ligand when bound to a target. For derivatives containing either the thiophene or pyrrolidinone scaffold, molecular docking has been used extensively to elucidate their binding modes. For instance, docking studies on new 2-pyrrolidinone (B116388) derivatives helped explore the molecular features governing their anti-inflammatory activity by showing how acidic moieties must be oriented within the active site of the lipoxygenase (LOX) enzyme for productive inhibition. nih.gov Similarly, docking of novel thiophen-2-ylmethylene-based derivatives into the active site of Tumor Necrosis Factor-alpha (TNF-α) was performed to rationalize their observed anti-inflammatory effects. nih.govresearchgate.net

Ligand-Based Computational Approaches: In the absence of a known 3D structure for the biological target, ligand-based methods are employed. These approaches rely on the knowledge of other molecules (ligands) that bind to the target. The principle is that molecules with similar structures are likely to have similar biological activities.

Active Substructure Splicing: This design strategy involves combining structural fragments (substructures) from different known active molecules to create new hybrid compounds with potentially enhanced or novel activities. This method was successfully used in the design of new fungicides by combining the active substructures of nicotinic acid and thiophene. mdpi.com This approach led to the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, demonstrating that the thiophene moiety can be effectively spliced with other pharmacologically relevant fragments to generate novel chemical entities. mdpi.com

The following table summarizes the computational approaches and their applications relevant to the this compound scaffold.

Table 1: Summary of Computational Design Approaches

| Computational Approach | Type | Application Example | Key Finding | Reference |

|---|---|---|---|---|

| Virtual Fragment Screening | Structure-Based | Identification of mPGES-1 inhibitors | The 2-(thiophen-2-yl)acetic acid scaffold was identified as a promising platform. | nih.gov |

| Molecular Docking | Structure-Based | Elucidation of binding mode for 2-pyrrolidinone derivatives in LOX enzyme | Revealed the importance of the orientation of acidic moieties for inhibitory activity. | nih.gov |

| Molecular Docking | Structure-Based | Understanding the activity of thiophen-2-ylmethylene derivatives | Rationalized the anti-inflammatory potency by predicting binding to TNF-α. | nih.govresearchgate.net |

| Active Substructure Splicing | Ligand-Based | Design of novel N-(thiophen-2-yl) nicotinamide fungicides | Combining active fragments from nicotinic acid and thiophene yielded compounds with high fungicidal activity. | mdpi.com |

Pharmacophore Modeling and Design of Analogues

Pharmacophore modeling is a powerful ligand-based design technique that captures the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. fiveable.me A pharmacophore model does not represent a real molecule or a real association of functional groups but is an abstract concept that defines the key steric and electronic features necessary for molecular recognition at a target's active site. mdpi.com

Pharmacophore models can be developed based on a set of known active ligands (ligand-based) or from the structure of the ligand-binding site of a target (structure-based). mdpi.com These models are crucial for designing new analogues and for virtual screening of compound databases to find new scaffolds that match the pharmacophoric features. mdpi.com

In a study related to the discovery of mPGES-1 inhibitors, for which a thiophene-based fragment was identified as a hit, a ligand-based pharmacophore model was constructed using a set of known active inhibitors. mdpi.com The resulting best pharmacophore model (designated AAHNR) consisted of five key features that were determined to be crucial for activity. mdpi.com

The features of this representative pharmacophore model are detailed in the table below.

Table 2: Features of the AAHNR Pharmacophore Model for mPGES-1 Inhibitors

| Feature Abbreviation | Pharmacophore Feature | Description |

|---|---|---|

| A | Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond from the target. |

| A | Hydrogen Bond Acceptor | A second, distinct hydrogen bond accepting feature. |

| H | Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond to the target. |

| N | Negatively Ionizable Center | A group that is likely to be negatively charged at physiological pH, enabling ionic interactions. |

Source: Adapted from research on mPGES-1 inhibitor discovery. mdpi.com

This AAHNR model serves as a 3D query to design new analogues or search for existing compounds that possess these five features in the correct spatial arrangement. For a scaffold like this compound, this type of model is instrumental. The thiophene ring can satisfy the 'Aromatic Ring' (R) feature, while the pyrrolidine nitrogen can be modified to act as a hydrogen bond acceptor or be part of a larger functional group corresponding to other pharmacophoric points. By using such a model, researchers can rationally design modifications to the this compound core to optimize its geometry and electronic properties to better match the pharmacophore, thereby increasing the likelihood of discovering potent and selective analogues.

Investigation of Biological Interactions and Mechanistic Pathways in Vitro

Exploration of Enzyme Inhibition Profiles (In Vitro Assays)

Identification of Target Enzymes

There is currently no publicly available data from in vitro assays identifying specific enzyme targets for 2-(Thiophen-2-ylmethyl)pyrrolidine.

Mechanistic Studies of Enzyme-Compound Interaction

Without the identification of target enzymes, no mechanistic studies on the interaction between this compound and any enzyme have been reported.

Receptor Binding Studies and Ligand-Target Interactions (In Vitro)

Characterization of Binding Affinity and Selectivity

No in vitro receptor binding assays have been published for this compound, and therefore its binding affinity and selectivity for any receptor are unknown.

Allosteric Modulation Investigations

There are no studies available that have investigated the potential for this compound to act as an allosteric modulator at any receptor.

Evaluation of Antimicrobial Activity Against Microbial Strains (In Vitro)

While various derivatives of thiophene (B33073) and pyrrolidine (B122466) have demonstrated antimicrobial properties, there is no specific data from in vitro studies on the antimicrobial activity of this compound against any microbial strains.

Determination of Minimum Inhibitory Concentrations

Direct studies determining the Minimum Inhibitory Concentrations (MICs) for this compound against various microbial strains were not identified in the reviewed literature. However, research on related heterocyclic compounds demonstrates that the inclusion of thiophene and pyrrolidine moieties can confer antimicrobial properties.

For instance, a study on pyrrolidine-2,5-dione derivatives showed moderate to low antimicrobial activities against several bacterial and fungal species. The MIC values for these compounds ranged from 16 to 128 µg/mL against bacteria and 64 to 256 µg/mL against yeasts nih.gov. Another study on novel thiophene derivatives identified compounds with activity against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MIC₅₀ values (the minimum concentration that inhibits 50% of the screened strains) as low as 16 mg/L and 8 mg/L, respectively, for the most potent derivatives frontiersin.org. Similarly, various pyrrolidine-thiazole derivatives have been tested, with some showing significant activity against Bacillus cereus and Staphylococcus aureus, with MIC values comparable to the reference antibiotic gentamicin frontiersin.org.

These findings suggest that the thiophene-pyrrolidine scaffold is a promising area for the development of new antimicrobial agents, though specific testing on this compound is required to ascertain its individual efficacy.

Interactive Data Table: MIC Values of Structurally Related Compounds

| Compound Class | Microorganism | MIC Range | Reference |

| Pyrrolidine-2,5-dione derivatives | Bacteria (e.g., S. aureus, V. cholera) | 16 - 128 µg/mL | nih.gov |

| Pyrrolidine-2,5-dione derivatives | Yeasts (e.g., C. albicans, C. neoformans) | 64 - 256 µg/mL | nih.gov |

| Thiophene derivatives | Colistin-Resistant A. baumannii | 16 - >64 mg/L | frontiersin.org |

| Thiophene derivatives | Colistin-Resistant E. coli | 8 - >64 mg/L | frontiersin.org |

| Pyrrolidine-thiazole derivative | Bacillus cereus | ~21.7 µg/mL | frontiersin.org |

| Pyrrolidine-thiazole derivative | Staphylococcus aureus | ~30.5 µg/mL | frontiersin.org |

Elucidation of Antimicrobial Mechanisms

The precise antimicrobial mechanism for this compound has not been elucidated. However, studies on related thiophene derivatives suggest potential mechanisms of action against drug-resistant Gram-negative bacteria. Research indicates that these compounds may act by increasing the permeability of the bacterial membrane and interfering with the outer membrane proteins (OMPs) frontiersin.org. Docking studies have shown a strong binding affinity of some thiophene derivatives to OMPs such as CarO1 and OmpW in A. baumannii and E. coli, respectively, suggesting these proteins could be key targets frontiersin.org.

Furthermore, some pyrrolidine derivatives have been found to inhibit the formation of bacterial biofilms, which are critical for bacterial survival and resistance mdpi.com. This anti-biofilm activity presents another possible mechanism by which these classes of compounds exert their antimicrobial effects.

Anticancer Activity in Cell Lines (In Vitro)

Assessment of Cytostatic and Cytotoxic Effects

There is no specific data available on the cytostatic and cytotoxic effects of this compound. However, extensive research has been conducted on derivatives containing both the pyrrolidine and thiophene rings, demonstrating significant anticancer potential.

A review of bioactive molecules highlighted that thiophene-containing pyrrolidine derivatives showed better activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines than their phenyl-ring counterparts nih.gov. For one specific thiophene-containing derivative, the IC₅₀ values were 17 µM and 19 µM against MCF-7 and HeLa cells, respectively, which is comparable to the standard drug doxorubicin nih.gov. Another study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives incorporating a thiophene moiety reported varying levels of cytotoxicity against different cancer cell lines nih.gov. Spiropyrrolidine-thiazolo-oxindole derivatives have also been evaluated for their anticancer activity against HepG2 (liver cancer), MCF-7, and HCT-116 (colon cancer) cell lines frontiersin.org.

These results underscore the importance of the thiophene-pyrrolidine scaffold in designing novel anticancer agents, though the specific activity of this compound remains to be determined.

Interactive Data Table: Cytotoxic Activity of Structurally Related Compounds

| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference |

| Thiophene-containing Pyrrolidine derivative (37e) | MCF-7 (Breast) | 17 µM | nih.gov |

| Thiophene-containing Pyrrolidine derivative (37e) | HeLa (Cervical) | 19 µM | nih.gov |

| Copper(II) complex with thiosemicarbazone pyrrolidine (37a) | SW480 (Colon) | 0.99 µM | frontiersin.org |

| 2-(thiophen-2-yl)acetic acid derivative (2c) | A549 (Lung) | Interesting IC₅₀ values reported | nih.gov |

Investigation of Apoptosis Induction Pathways

While no studies have investigated the apoptosis induction pathways of this compound, research on related structures provides insights into potential mechanisms. For example, a derivative of 2-(thiophen-2-yl)acetic acid was found to induce cell cycle arrest in the G0/G1 phase and, at longer exposure times, caused an increase in the subG0/G1 fraction, which is suggestive of an apoptosis/necrosis effect nih.gov. This indicates that compounds with a thiophene core can interfere with the cell cycle and lead to programmed cell death. The exact molecular pathways, such as the involvement of caspases or Bcl-2 family proteins, would require specific investigation for the compound .

Neuroprotective Mechanisms in Cellular Models (In Vitro)

Analysis of Neurotransmitter System Modulation

Direct experimental data on the modulation of neurotransmitter systems by this compound is currently unavailable. However, studies on closely related molecules suggest plausible mechanisms of action.

A study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which features a more complex version of the thiophene-pyrrolidine core, identified a lead compound with potent antiseizure properties mdpi.com. Binding assays for this compound suggested that its most plausible mechanism of action involves interaction with neuronal voltage-sensitive sodium channels mdpi.com.

Furthermore, other research on different pyrrolidine derivatives has shown neuroprotective effects by modulating key components of neurotransmission. For example, certain pyrrolidine-2-one derivatives have been shown to mitigate cognitive impairment in animal models by affecting acetylcholinesterase (AChE) activity, a critical enzyme in the cholinergic system nih.govresearchgate.net. Another study on pyrrolidine dithiocarbamate demonstrated its ability to protect against scopolamine-induced cognitive deficits by altering levels of neurotransmitters such as noradrenaline, dopamine, and serotonin, in addition to inhibiting acetylcholinesterase nih.gov.

These findings highlight that the pyrrolidine scaffold, especially when combined with an aromatic moiety like thiophene, has the potential to interact with various targets within the central nervous system, including ion channels and key enzymes involved in neurotransmitter metabolism.

Studies on Oxidative Stress Pathways

While direct in vitro research on the effects of this compound on oxidative stress pathways is not extensively documented in publicly available literature, the broader classes of compounds to which it belongs—pyrrolidines and thiophenes—have been the subject of numerous investigations in this area. These studies reveal a spectrum of activities, ranging from pro-oxidant to antioxidant effects, depending on the specific chemical structure and the biological context.

The pyrrolidine ring, a core component of this compound, is present in a variety of biologically active molecules that can modulate cellular redox states. For instance, certain pyrrolidine derivatives have been shown to induce oxidative stress, a mechanism that can be harnessed for therapeutic purposes, such as in anticancer research. One such example is the compound designated as pyrrolidine SS13, which has been investigated for its effects on colorectal cancer cells. nih.gov In in vitro studies, pyrrolidine SS13 was found to induce oxidative stress through the accumulation of reactive oxygen and nitrogen species (RONS). nih.gov This increase in RONS was also associated with the modulation of superoxide dismutase (SOD) isoenzymes, SOD1 and SOD2, which are crucial components of the cellular antioxidant defense system. nih.gov The induced oxidative stress was further linked to the activation of the DNA damage response system, suggesting a pro-oxidant mechanism that contributes to its antiproliferative effects. nih.gov

Conversely, the thiophene moiety, the other key structural feature of this compound, is frequently incorporated into compounds designed for their antioxidant properties. researchgate.net Thiophene and its derivatives are recognized as an important scaffold in medicinal chemistry with a wide range of biological activities, including anti-inflammatory and antioxidant effects. researchgate.net The antioxidant potential of thiophene derivatives has been demonstrated in various in vitro assays, where they act as free radical scavengers. asianpubs.org For example, newly synthesized thiophene-tethered benzothiazepines have demonstrated excellent radical scavenging capabilities in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays. asianpubs.org Furthermore, other studies on novel thiophene derivatives have shown their ability to inhibit lipid peroxidation, a key process in oxidative cellular damage. ajol.info The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

Given the available evidence on related compounds, it is plausible that this compound could interact with oxidative stress pathways. However, without direct experimental data, its specific effects—whether pro-oxidant, antioxidant, or context-dependent—remain to be elucidated. Future in vitro studies would be necessary to determine its precise mechanism of action, including its potential to generate or scavenge reactive oxygen species, its influence on antioxidant enzymes, and its impact on lipid peroxidation.

Data on the In Vitro Effects of Structurally Related Compounds on Oxidative Stress Pathways

| Compound/Derivative Class | In Vitro Model | Key Findings on Oxidative Stress | Reference |

|---|---|---|---|

| Pyrrolidine SS13 | HCT116 and Caco-2 colorectal cancer cells | Induced oxidative stress via accumulation of reactive oxygen and nitrogen species; modulated superoxide dismutase (SOD1, SOD2) activity. | nih.gov |

| Thiophene-based compounds (SMRK-1 and SMRK-10) | Superoxide scavenging and lipid peroxidation inhibition assays | Showed over 50% inhibition of superoxide radicals and 65% inhibition of lipid peroxidation. | ajol.info |

| Thiophene tethered benzothiazepines | DPPH and hydroxyl radical scavenging assays | Demonstrated excellent DPPH and hydroxyl radical scavenging potencies. | asianpubs.org |

| N'-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | FRAP (Ferric Reducing Antioxidant Power) assay | Exhibited antioxidant activity 1.2 times higher than the standard, protocatechuic acid. | nih.gov |

Catalytic Applications of 2 Thiophen 2 Ylmethyl Pyrrolidine As a Chiral Ligand or Organocatalyst

Development of Chiral Ligands for Asymmetric Metal Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric metal catalysis, enabling the synthesis of enantiomerically pure compounds. Pyrrolidine (B122466) derivatives have been extensively explored as privileged ligands due to their rigid structure and the stereochemical information embedded in their chiral centers.

Coordination Chemistry with Transition Metals

The coordination of 2-(thiophen-2-ylmethyl)pyrrolidine with transition metals is anticipated to involve the nitrogen atom of the pyrrolidine ring and potentially the sulfur atom of the thiophene (B33073) ring, allowing it to act as a bidentate ligand. The nature of this coordination is crucial for the subsequent catalytic activity and the stereochemical outcome of the reaction.

Enantioselective Catalysis in Organic Reactions

Chiral ligands derived from pyrrolidine have been successfully employed in a multitude of enantioselective transformations. For instance, palladium-catalyzed carboamination reactions for the synthesis of enantiomerically enriched 2-(arylmethyl)pyrrolidines have been reported with good yields and high enantioselectivities (up to 94% ee). nih.gov These reactions highlight the potential of the 2-substituted pyrrolidine framework in asymmetric catalysis.

However, specific data on the performance of this compound as a ligand in such reactions, including detailed research findings and data tables of enantiomeric excess for various substrates, are not documented in published studies. Future research would be necessary to evaluate its effectiveness in key organic reactions such as hydrogenations, C-C bond formations, and other asymmetric transformations.

Exploration of Organocatalytic Properties

The field of organocatalysis has seen a surge in the use of small organic molecules to catalyze chemical reactions. mdpi.com The pyrrolidine motif is a well-established privileged scaffold in this area. researchgate.net

Brønsted Acid/Base Catalysis

The secondary amine of the pyrrolidine ring in this compound can act as a Brønsted base, activating substrates through the formation of enamine or iminium ion intermediates. This mode of catalysis is fundamental to many organocatalytic reactions, including Michael additions and aldol (B89426) reactions. While numerous studies have detailed the use of various pyrrolidine derivatives as Brønsted base catalysts, there is no specific literature that investigates the Brønsted basicity and catalytic activity of this compound in this context.

Hydrogen Bonding Catalysis

Hydrogen bonding plays a crucial role in the stabilization of transition states and the induction of stereoselectivity in many organocatalytic reactions. nih.govrsc.orgrsc.org The N-H proton of the pyrrolidine ring in this compound can act as a hydrogen bond donor. The thiophene ring, with its sulfur atom, could also participate in non-covalent interactions. Despite the recognized importance of hydrogen bonding in catalysis, specific studies detailing the hydrogen bonding capabilities of this compound and its application in hydrogen bonding catalysis are currently unavailable.

Lewis Base Catalysis

The nitrogen atom of the pyrrolidine ring also possesses a lone pair of electrons, allowing it to function as a Lewis base. In this role, it can activate a variety of electrophiles. While the general principles of Lewis base catalysis by pyrrolidine derivatives are well-established, there is a lack of specific research demonstrating the use of this compound as a Lewis base catalyst in organic synthesis.

Exploration of 2 Thiophen 2 Ylmethyl Pyrrolidine in Advanced Materials Science

Integration into Polymer Architectures for Functional Materials

The incorporation of 2-(Thiophen-2-ylmethyl)pyrrolidine as a monomer or a functional pendant group in polymer chains could yield materials with a unique combination of properties derived from both the thiophene (B33073) and pyrrolidine (B122466) units.

Thiophene-based polymers are a significant class of π-conjugated polymers, widely recognized for their electronic and optical properties. numberanalytics.comresearchgate.net The thiophene ring, with its delocalized π-electron system, is a fundamental building block for conductive polymers, materials for organic electronics, and sensors. numberanalytics.comnih.govnih.gov The inclusion of the thiophene moiety from this compound into a polymer backbone could therefore impart electroactive properties to the resulting material.

On the other hand, the pyrrolidine ring, a saturated secondary amine, offers different functionalities. wikipedia.org It can introduce basicity, act as a site for further functionalization, and influence the polymer's three-dimensional structure and solubility. nih.govnih.govresearchgate.net Pyrrolidine and its derivatives have been incorporated into polymers for applications ranging from gene delivery vectors to heterogeneous catalysts for aqueous reactions. nih.govrsc.orgsemanticscholar.orgugent.be

The combination of these two moieties in this compound could lead to the development of "hairy-rod" type conjugated polymers, where a rigid, conductive polythiophene backbone is solubilized and functionalized by the pyrrolidine-containing side chains. mdpi.com This architecture can be advantageous for improving the processability of conjugated polymers without significantly compromising their electronic properties.

Table 1: Potential Properties of Polymers Incorporating this compound

| Feature | Contribution from Thiophene Moiety | Contribution from Pyrrolidine Moiety | Potential Synergistic Effect |

|---|---|---|---|

| Backbone | Electrical conductivity, electrochromism, luminescence numberanalytics.com | - | Enhanced processability of a conductive polymer |

| Side Chain | - | Basicity, site for further functionalization, improved solubility nih.govnih.gov | Creation of functional conductive polymers (e.g., sensors) |

| Overall Structure | Rigidity dtic.mil | Flexibility, stereochemical control researchgate.netnih.gov | Tunable morphology and material properties |

Role in Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry, which focuses on non-covalent interactions, is a powerful tool for the bottom-up fabrication of complex, functional materials. Both thiophene and pyrrolidine moieties can play significant roles in directing the self-assembly of molecules.

Thiophene derivatives are well-documented to form ordered supramolecular structures, such as two-dimensional crystals and nanowires. acs.orgresearchgate.netthieme-connect.comthieme-connect.comscispace.comcnr.it These assemblies are primarily driven by π-π stacking interactions between the aromatic thiophene rings. acs.org The resulting nanostructures often exhibit interesting optoelectronic properties that are dependent on the molecular organization. researchgate.netthieme-connect.com

The pyrrolidine component of this compound can contribute to self-assembly in several ways. The nitrogen atom can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. This introduces an additional handle for directing intermolecular interactions beyond the π-stacking of the thiophene rings. Furthermore, the stereochemistry of the pyrrolidine ring can introduce chirality into the supramolecular assembly, potentially leading to the formation of helical or other complex three-dimensional structures. nih.govnih.gov The basicity of the pyrrolidine nitrogen also suggests that the self-assembly process could be controlled by external stimuli such as pH. nih.govresearchgate.net

The interplay between the π-π interactions of the thiophene rings and the potential for hydrogen bonding and stereochemical influence from the pyrrolidine ring could lead to the formation of novel, complex, and functional supramolecular architectures.

Table 2: Potential Supramolecular Interactions of this compound

| Interaction Type | Originating Moiety | Potential Outcome in Self-Assembly |

|---|---|---|

| π-π Stacking | Thiophene | Formation of ordered aggregates, nanowires acs.org |

| Hydrogen Bonding | Pyrrolidine (N-H group) | Directional control of assembly, network formation |

| Dipole-Dipole | Both | Influence on molecular packing and orientation |

| Stereochemical Control | Pyrrolidine | Formation of chiral supramolecular structures nih.gov |

Potential in Optoelectronic or Responsive Materials (Theoretical/Design Studies)

Based on the known properties of its constituent parts, this compound is a promising candidate for the design of novel optoelectronic and responsive materials.

The thiophene ring is a cornerstone of organic optoelectronics. nih.govacs.org Polymers and small molecules containing thiophene are used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). numberanalytics.comnih.govresearchgate.netnih.gov The electronic and optical properties of thiophene-based materials can be finely tuned through chemical modification. acs.orgresearchgate.net Therefore, polymers or supramolecular assemblies of this compound could be designed to have specific absorption and emission characteristics, or to exhibit useful charge transport properties.